Comparative IDO1 Inhibitory Activity Against the 5-Propyl Regioisomer
A direct activity comparison can be inferred from BindingDB data for the 5-propyl regioisomer (SMILES: CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N). This analog shows consistent but weak inhibition of human IDO1 with an enzymatic IC50 of 296 nM [1] and a cellular EC50 of 52 nM [2]. The N-propylacetamide isomer (the target compound) represents a distinct spatial presentation of the terminal propyl group. Early SAR from the broader triazinoindole series suggests that moving a substituent from the indole nitrogen to the acetamide side chain can significantly alter hydrogen-bonding networks and potency, making this a prime candidate for comparative SAR studies. However, no head-to-head data for this specific target exists, necessitating direct experimental comparison.
| Evidence Dimension | IDO1 Inhibitory Activity |
|---|---|
| Target Compound Data | No public data available for this specific N-propyl isomer; requires experimental determination. |
| Comparator Or Baseline | 5-propyl regioisomer: IDO1 IC50 = 296 nM (enzymatic), EC50 = 52 nM (MDA-MB-231 cellular assay) |
| Quantified Difference | Not quantifiable without target compound data. The structural difference provides a basis for SAR-driven procurement. |
| Conditions | Assay: N-terminal 6xHis-tagged human IDO1 expressed in E. coli M15 using L-tryptophan as substrate; Cellular assay: IFNgamma-induced human MDA-MB-231 cells. |
Why This Matters
For researchers investigating IDO1 as an immunotherapeutic target, obtaining this specific isomer is essential to map the pharmacophore's spatial tolerance and avoid misleading conclusions drawn from a structurally distinct comparator.
- [1] BindingDB. BDBM50203281 (CHEMBL3971895). Affinity Data: IC50 = 296 nM for human IDO1. View Source
- [2] BindingDB. BDBM50203281 (CHEMBL3971895). Affinity Data: EC50 = 52 nM for IDO1 in human MDA-MB-231 cells. View Source
